molecular formula C9H13NO2S2 B2947089 N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide CAS No. 1251604-02-0

N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2947089
CAS No.: 1251604-02-0
M. Wt: 231.33
InChI Key: MDPFKNQIQPINAA-UHFFFAOYSA-N
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Description

Chemical Profile and Research Applications N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide is an organic compound with the molecular formula C9H13NO2S2 and a molecular weight of 231.3 g/mol . Its structure features a thiophene heterocycle linked via an ethyl spacer to a cyclopropanesulfonamide group. This molecular architecture combines two privileged scaffolds in medicinal and agrochemical research, making it a valuable building block for developing novel active molecules. The incorporation of a thiophene ring is a common strategy in ligand design. Thiophene-containing compounds are frequently explored as bioisosteres for phenyl rings and have demonstrated significant fungicidal activities in agricultural research . Furthermore, the cyclopropanesulfonamide moiety is a versatile functional group often utilized in the synthesis of complex molecules, including photoswitchable amino acids and peptidomimetics for photopharmacology . Potential Research Uses Agrochemical Research: Serves as a key intermediate for synthesizing novel fungicide candidates, inspired by the known efficacy of thiophene-sulfonamide hybrids against plant pathogens . Chemical Biology: Useful as a building block for constructing more complex molecules, such as photoswitchable diarylethene (DAE) derivatives . These are employed in the synthesis of photoactive peptides, allowing for light-controlled biological activity . Medicinal Chemistry: The compound provides a core structure for the design and synthesis of new molecular entities for biological screening. Quality and Handling This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2-thiophen-3-ylethyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S2/c11-14(12,9-1-2-9)10-5-3-8-4-6-13-7-8/h4,6-7,9-10H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPFKNQIQPINAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide typically involves the reaction of thiophene derivatives with ethylating agents followed by cyclopropanesulfonamide formation. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide in the Paal–Knorr synthesis.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactions and the use of advanced catalytic systems to optimize reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related sulfonamides and thiophene-containing derivatives (Table 1).

Table 1: Comparative Analysis of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide and Analogs

Compound Name (Reference) Key Functional Groups Molecular Features Biological/Physicochemical Properties
This compound (Target) Cyclopropanesulfonamide, thiophen-3-yl ethyl Compact cyclopropane, short ethyl linker High rigidity, potential metabolic stability
N-(2-(2-(2-(2-(thiophen-3-yl)ethoxy)ethoxy)ethoxy)ethyl)adamantine-1-carboxamide Adamantine carboxamide, multiple ethoxy Bulky adamantine, hydrophilic ethoxy chains Dual-color lysosome imaging, aqueous solubility
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Naphthyloxy, tertiary amine Branched aliphatic chain Unspecified impurity in pharmaceuticals
N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide Thiophene-2-sulfonamide, indole Indole-iodophenyl hybrid Pd-mediated synthetic utility, therapeutic potential
Key Differences and Implications

Cyclopropane vs. In contrast, the adamantine carboxamide derivative () has a bulkier structure with ethoxy chains, improving solubility for biomedical imaging applications .

Sulfonamide Position : Unlike the indole-fused thiophene-2-sulfonamide in , the target compound’s sulfonamide is tethered to cyclopropane via an ethyl linker. This spacing may reduce steric hindrance, favoring interactions with flat binding sites (e.g., DNA or protein surfaces) .

Thiophene Substitution : Thiophen-3-yl groups (target compound) are less common in pharmaceuticals than thiophen-2-yl (). The 3-position may alter electronic properties, affecting redox activity or binding affinity .

Biological Activity

N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H13_{13}N1_{1}O2_{2}S, with a molecular weight of approximately 229.29 g/mol. The compound features a sulfonamide group , which is known for its biological activity, particularly in antibacterial applications, and a thiophene moiety , which contributes to its electronic properties and potential therapeutic effects.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antibacterial Activity : The sulfonamide group inhibits bacterial folic acid synthesis, a mechanism similar to that of traditional sulfa drugs.
  • Neurological Applications : Given its structural similarity to other biologically active compounds, it may also have potential in treating neurological disorders.
  • Anti-inflammatory and Anticancer Properties : Compounds containing thiophene rings are known for their anti-inflammatory and anticancer activities, suggesting that this compound may exhibit similar therapeutic benefits.

Biological Activity Overview

Activity Type Description
AntibacterialInhibits bacterial folic acid synthesis; potential against resistant strains.
NeurologicalPossible applications in treating neurological disorders due to structural similarities.
Anti-inflammatoryMay reduce inflammation based on thiophene derivatives' known properties.
AnticancerPotential anticancer activity based on related compounds' efficacy.

Case Studies and Research Findings

  • Antibacterial Efficacy : In vitro studies have demonstrated that sulfonamides can effectively inhibit various bacterial strains, including those resistant to conventional treatments. The specific compound's effectiveness against strains like E. coli expressing NDM-1 has been noted, highlighting its potential as a novel therapeutic agent .
  • Anti-inflammatory Effects : Research has indicated that thiophene derivatives can modulate inflammatory pathways. For instance, compounds similar to this compound have shown promise in reducing markers of inflammation in cellular models.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigations are required to delineate the specific pathways involved.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : Use a multi-step approach: (i) Cyclopropane sulfonyl chloride synthesis via sulfonylation of cyclopropane derivatives under anhydrous conditions; (ii) coupling with 2-(thiophen-3-yl)ethylamine in a polar aprotic solvent (e.g., DMF or DCM) at 0–25°C. Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Data : Typical yields range from 65–80% after optimization. Impurities (e.g., unreacted amine) are minimized by adding triethylamine as a base to scavenge HCl .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

  • Techniques :

  • NMR : Assign thiophene protons (δ 6.8–7.2 ppm), cyclopropane protons (δ 1.2–1.8 ppm), and sulfonamide NH (δ 5.5–6.0 ppm) .
  • X-ray crystallography : Resolve cyclopropane ring geometry (bond angles ~60°) and confirm sulfonamide-thiophene spatial orientation. Use low-temperature (113–298 K) data collection to reduce thermal disorder .
    • Example : A related cyclopropane sulfonamide showed C–C bond lengths of 1.50–1.54 Å and R-factor = 0.053 in X-ray analysis .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) to predict binding affinity to target pockets. Parameterize the sulfonamide group’s electrostatic potential and thiophene’s π-π stacking propensity.
  • Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
    • Case Study : A sulfonamide analog exhibited ∆G = −9.2 kcal/mol binding to carbonic anhydrase, with key interactions at Zn²⁺-coordinated residues .

Q. How to address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Analysis Framework :

  • Compare assay conditions: pH, temperature, and solvent (DMSO vs. aqueous buffers) can alter compound solubility and reactivity.
  • Verify target specificity via counter-screening against related enzymes (e.g., other sulfonamide-sensitive targets like CA-II vs. CA-IX) .
    • Example : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 1.2 µM) may arise from differences in cell membrane permeability assays (artificial membranes vs. live-cell models) .

Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?

  • Approaches :

  • pH stability : Test degradation kinetics in buffers (pH 2–9) via HPLC. Sulfonamides are prone to hydrolysis at extremes (pH < 3 or > 10).
  • Light/thermal stability : Store lyophilized samples at −80°C in amber vials. Cyclopropane rings are sensitive to UV-induced ring-opening .
    • Data : A cyclopropane sulfonamide analog retained >90% integrity after 72 hours at pH 7.4 and 37°C .

Experimental Design & Data Interpretation

Q. How to design SAR studies for this compound derivatives?

  • Design :

  • Modify thiophene substitution (e.g., 3- vs. 2-position) and cyclopropane substituents (methyl, halogen).
  • Test derivatives in enzyme inhibition assays and correlate with steric/electronic parameters (Hammett σ, LogP) .
    • Example : Replacing thiophene with furan reduced activity by 40%, highlighting the role of sulfur in target interaction .

Q. What analytical methods validate purity and identity in batch-to-batch reproducibility?

  • Protocol :

  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to confirm >98% purity. Monitor [M+H]⁺ ions (exact mass calculated via HRMS).
  • Elemental analysis : Match C, H, N, S content to theoretical values (±0.3% tolerance) .

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